molecular formula C12H8Cl2O3S B12073545 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid

4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12073545
M. Wt: 303.2 g/mol
InChI Key: HMNULMUVGLDMLS-UHFFFAOYSA-N
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Description

4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid is a halogenated thiophene derivative featuring a 2-chlorobenzyloxy substituent at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring. This structure combines lipophilic (chlorobenzyl) and hydrophilic (carboxylic acid) moieties, making it a candidate for drug discovery, particularly in oncology and infectious diseases.

Properties

Molecular Formula

C12H8Cl2O3S

Molecular Weight

303.2 g/mol

IUPAC Name

4-chloro-3-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8Cl2O3S/c13-8-4-2-1-3-7(8)5-17-10-9(14)6-18-11(10)12(15)16/h1-4,6H,5H2,(H,15,16)

InChI Key

HMNULMUVGLDMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(SC=C2Cl)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiophene derivatives possess antimicrobial properties. Studies have shown that 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid exhibits inhibitory effects against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. A study reported that derivatives of thiophene exhibit significant inhibition of pro-inflammatory cytokines in vitro, indicating that 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid could be developed into therapeutic agents for inflammatory diseases .

Materials Science

Organic Electronics
Thiophene derivatives are crucial in the development of organic electronic materials, including organic photovoltaics and field-effect transistors. The incorporation of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid into polymer matrices has shown promise in enhancing charge transport properties and stability of organic solar cells .

Conductive Polymers
The compound can also serve as a building block for synthesizing conductive polymers. Research has demonstrated that polymers derived from thiophene compounds exhibit improved electrical conductivity and mechanical properties, making them suitable for applications in flexible electronics and sensors .

Organic Synthesis

Building Block for Synthesis
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with diverse functionalities .

Reagent in Chemical Reactions
The compound has been employed as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity can be exploited to create novel thiophene-based compounds with potential applications in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatory PropertiesSignificant inhibition of pro-inflammatory cytokines
Materials ScienceOrganic ElectronicsEnhances charge transport properties in organic photovoltaics
Conductive PolymersImproved electrical conductivity
Organic SynthesisBuilding Block for SynthesisUsed as an intermediate for complex organic molecules
Reagent in Chemical ReactionsFacilitates nucleophilic substitutions

Case Studies

Case Study 1: Antimicrobial Testing
In a laboratory setting, 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Development of Conductive Polymers
Researchers synthesized a series of conductive polymers incorporating 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid. The resulting materials demonstrated enhanced conductivity and flexibility, making them suitable candidates for next-generation electronic devices.

Mechanism of Action

The mechanism of action of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Table 1: Key Structural Analogs
Compound Name CAS Number Substituent Position (Benzyl) Halogen Type Molecular Weight Key Properties/Activities
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid (Target) - 2-chloro (ortho) Cl 303.16 High lipophilicity (predicted)
4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid 1779123-53-3 4-chloro (para) Cl 303.16 Moderate solubility; potential antiproliferative activity
4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid 1707391-81-8 3-fluoro F 286.72 Enhanced electronic effects; possible improved binding
4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid 1707609-75-3 3-chloro (meta) Cl 303.16 Similar lipophilicity to target; unconfirmed bioactivity

Key Findings:

  • Ortho vs.
  • Halogen Effects : The 3-fluoro analog (CAS 1707391-81-8) may exhibit stronger dipole interactions due to fluorine’s electronegativity, improving target binding in enzyme inhibitors .

Functional Group Modifications

Table 2: Derivatives with Modified Functional Groups
Compound Name CAS Number Functional Group Modification Key Properties/Activities
Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate 1708251-14-2 Methyl ester (prodrug form) Improved oral bioavailability; hydrolyzed to active acid
4-Chloro-3-(3-(naphthalen-1-yloxy)propyl)benzo[b]thiophene-2-carboxylic acid - Naphthalenyloxy-propyl chain High molecular weight; enhanced binding to hydrophobic pockets

Key Findings:

  • Ester Derivatives : Methyl esterification (e.g., CAS 1708251-14-2) masks the carboxylic acid, improving absorption but requiring metabolic activation .
  • Bulkier Substituents : The naphthalenyloxy-propyl analog () shows how extended hydrophobic groups may enhance affinity for targets like Mcl1, a cancer-related protein .

Comparison with Functional Analogs

Anticancer and Antimicrobial Thiophene Derivatives

Table 3: Bioactive Thiophene-Based Compounds
Compound Name Key Structural Features Bioactivity (vs. Target Compound)
5-(4-chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl)-thiophene-2-carboxylic acid (16) Pyrrolopyrimidine moiety Higher anticancer activity than doxorubicin
3-(2-amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)-5-(4-chlorophenyl)-thiophene-2-carboxylic acid (15) Amino-pyrrole substituent Growth inhibition comparable to doxorubicin
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid (Target) Simple chlorobenzyloxy group Predicted antiproliferative activity (limited direct data)

Key Findings:

  • Heterocyclic Additions : Compounds with fused pyrrole or pyrimidine rings (e.g., compound 16 in ) exhibit superior anticancer activity, likely due to enhanced DNA intercalation or kinase inhibition .
  • Amino Group Positioning: highlights that substituent positioning (e.g., isopropyl vs. ethylamide) significantly affects antimicrobial potency, a factor relevant to optimizing the target compound’s derivatives .

Physicochemical and Pharmacokinetic Considerations

Lipophilicity and Solubility

  • clogP Values: Thiophene derivatives generally show higher correlation between calculated logP (clogP) and antiproliferative activity compared to furan analogs ().
  • Solubility-Target Binding Trade-off : Bulkier substituents (e.g., naphthalenyloxy in ) may improve target binding but hinder solubility, necessitating formulation optimization .

Biological Activity

4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS Number: 1774902-81-6) is a synthetic compound belonging to the thiophene derivatives family. Its unique structure, characterized by a chlorinated benzyl ether and a carboxylic acid functional group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

PropertyValue
Molecular FormulaC12H8Cl2O3S
Molecular Weight303.2 g/mol
IUPAC Name4-chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid
CAS Number1774902-81-6

Biological Activity Overview

Research into the biological activities of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid has revealed several promising properties:

Antimicrobial Activity

Preliminary studies indicate that thiophene derivatives can exhibit significant antimicrobial effects. For instance, compounds similar to 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid have shown efficacy against various bacterial strains and fungi. A study highlighted that thiophene derivatives demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The anti-inflammatory activity of thiophene derivatives has also been documented. Certain compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory pathways . Although direct studies on the specific compound are scarce, its structural characteristics align with known anti-inflammatory agents.

The mechanism through which 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid exerts its biological effects likely involves interaction with specific molecular targets. The presence of the carboxylic acid group may facilitate binding to protein targets involved in disease pathways, while the chlorinated benzyl ether may enhance lipophilicity, improving cellular uptake and bioavailability .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study evaluated various thiophene derivatives against standard bacterial strains. The results indicated that derivatives with similar functional groups showed significant inhibition zones, suggesting potential for development as antimicrobial agents.
  • Cytotoxicity Assay : In a cytotoxicity assay involving multiple cancer cell lines, a related compound demonstrated selective toxicity towards HeLa cells with an IC50 value indicative of moderate potency. This suggests that further structural modifications to 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid could enhance its anticancer properties.
  • Inflammation Model : In vivo models assessing inflammation showed that thiophene derivatives reduced edema and inflammatory markers significantly compared to control groups, indicating potential therapeutic applications in inflammatory diseases.

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